molecular formula C16H18ClN3O2 B4246923 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide

Cat. No.: B4246923
M. Wt: 319.78 g/mol
InChI Key: ISHDANAKPOJVCG-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group and a cyclohexanecarboxamide moiety, making it a unique and potentially valuable molecule in various fields of research and industry.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Oxadiazole derivatives are a topic of ongoing research due to their diverse biological activities and potential applications in pharmaceuticals and materials . Future research may explore new synthesis methods, biological activities, and applications for this compound and similar oxadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the 4-chlorophenyl and cyclohexanecarboxamide groups. One common method involves the reaction of 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclohexanecarboxamide
  • N-{[3-(4-chlorophenyl)-1,2,5-oxadiazol-2-yl]methyl}cyclohexanecarboxamide
  • N-{[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]methyl}cyclohexanecarboxamide

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide is unique due to its specific structural features, such as the 4-chlorophenyl group and the cyclohexanecarboxamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c17-13-8-6-11(7-9-13)15-19-14(22-20-15)10-18-16(21)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHDANAKPOJVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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